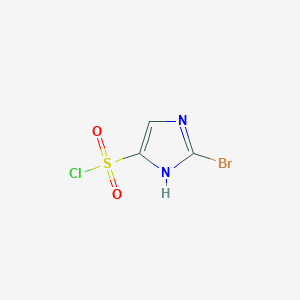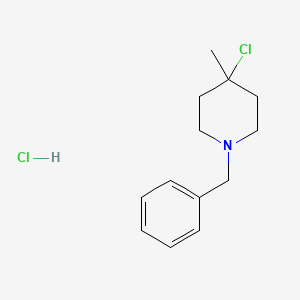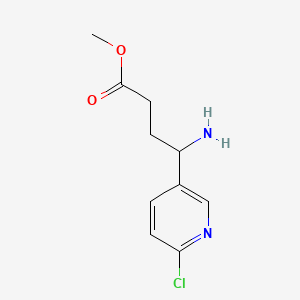
Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate is an organic compound that features a pyridine ring substituted with a chlorine atom and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropyridine-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 6-chloropyridine-3-carboxylate.
Amination: The ester is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group at the 4-position.
Chain Extension: The resulting intermediate undergoes a chain extension reaction, typically involving a Grignard reagent or an organolithium compound, to form the butanoate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
- Methyl 4-amino-4-(3-chloropyridin-2-yl)butanoate
- Methyl 4-amino-4-(5-chloropyridin-2-yl)butanoate
- Methyl 4-amino-4-(6-bromopyridin-3-yl)butanoate
Uniqueness
Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogues.
特性
分子式 |
C10H13ClN2O2 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC名 |
methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-10(14)5-3-8(12)7-2-4-9(11)13-6-7/h2,4,6,8H,3,5,12H2,1H3 |
InChIキー |
MJENKXNMPSGQKN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC(C1=CN=C(C=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


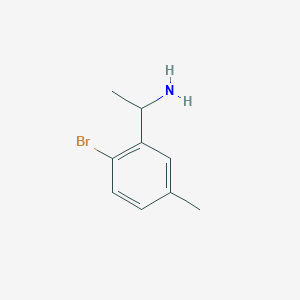
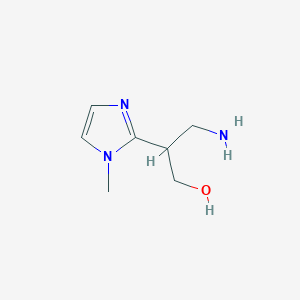
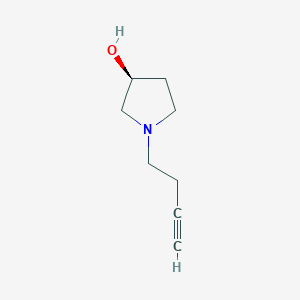


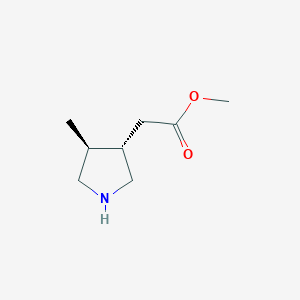
![4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B13550323.png)


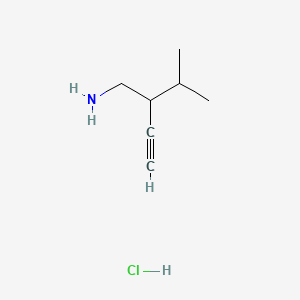
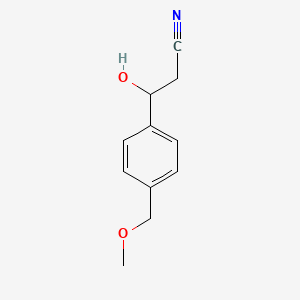
![Tert-butyl 6-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13550346.png)
